[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
CAS No.: 118396-36-4
VCID: VC21295373
Molecular Formula: C14H19FO9
Molecular Weight: 350.29 g/mol
* For research use only. Not for human or veterinary use.
![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate - 118396-36-4](/images/no_structure.jpg)
Description |
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a complex organic molecule featuring a six-membered oxane ring with multiple substituents, including acetoxy and fluoromethyl groups. This compound is notable for its structural features and potential applications in medicinal chemistry, particularly in the fields of pharmaceuticals and biochemistry. Synthesis and Reaction ConditionsThe synthesis of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate typically involves several key steps using organic chemistry techniques. The specific reaction conditions, such as temperature, pressure, and solvent, can vary significantly based on the desired yield and purity of the final product. Reactions may be conducted under inert atmospheres to prevent oxidation or moisture interference. Synthesis Steps
Potential Applications and Biological Activity[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has potential applications in medicinal chemistry, particularly in pharmaceuticals. Its mechanism of action may involve interaction with biological targets such as enzymes or receptors. Experimental studies would typically involve kinetic assays to determine binding affinities and inhibition constants. Potential Biological Targets
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 118396-36-4 | ||||||
Product Name | [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate | ||||||
Molecular Formula | C14H19FO9 | ||||||
Molecular Weight | 350.29 g/mol | ||||||
IUPAC Name | [(2S,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate | ||||||
Standard InChI | InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | ||||||
Standard InChIKey | NGYYXVXMDLMRLI-HTOAHKCRSA-N | ||||||
Isomeric SMILES | CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF | ||||||
SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF | ||||||
Canonical SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF | ||||||
PubChem Compound | 14283681 | ||||||
Last Modified | Jul 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume